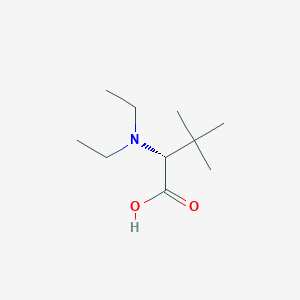
Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate typically involves multiple steps. One common method starts with the chlorination of quinoline to obtain 2-chloroquinoline. This intermediate is then subjected to a benzyloxy substitution at the 8-position. The final step involves esterification with methyl chloroformate to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The benzyloxy group enhances its ability to penetrate cell membranes, while the quinoline core interacts with the target enzymes.
類似化合物との比較
Similar Compounds
8-Benzyloxyquinoline: Lacks the chloro and carboxylate groups but shares the benzyloxy substitution.
2-Chloroquinoline: Lacks the benzyloxy and carboxylate groups but shares the chloro substitution.
Methyl 8-hydroxyquinoline-3-carboxylate: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, while the chloro and carboxylate groups provide sites for further chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H14ClNO3 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
methyl 2-chloro-8-phenylmethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)14-10-13-8-5-9-15(16(13)20-17(14)19)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
InChIキー |
SDSMDRHZLJYSKL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C2C(=C1)C=CC=C2OCC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


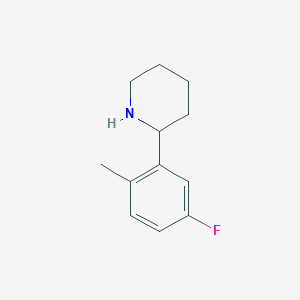
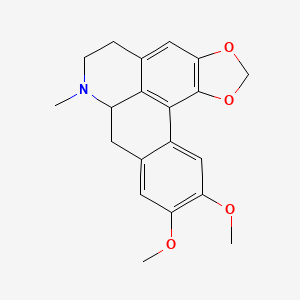
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13055192.png)
![(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055202.png)
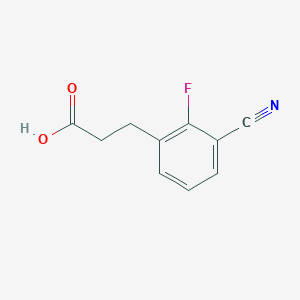

![[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]aminofuran-2-carboxylate](/img/structure/B13055229.png)
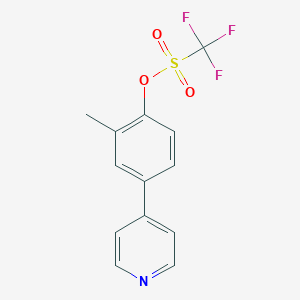
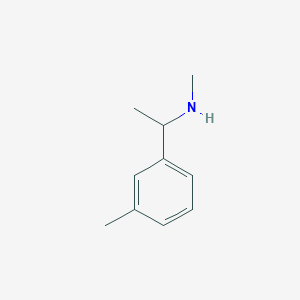
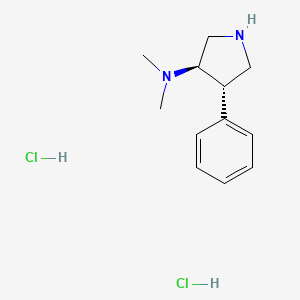
![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13055246.png)
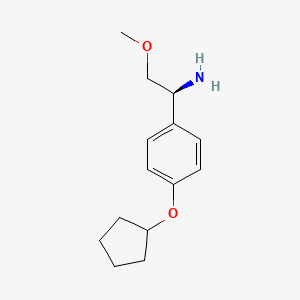
![(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13055259.png)
